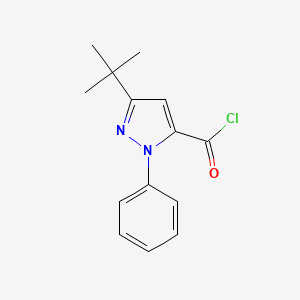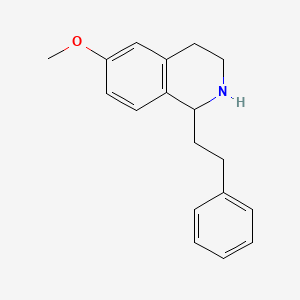
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxy group and a phenylethyl group attached to the tetrahydroisoquinoline core, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Major Products: These reactions can yield a variety of products, including quinoline derivatives, fully saturated tetrahydroisoquinolines, and substituted isoquinolines.
Scientific Research Applications
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, including Parkinson’s disease and depression.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting on receptors such as dopamine and serotonin receptors. The compound may also inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of these neurotransmitters in the brain. These actions contribute to its potential neuroprotective and antidepressant effects .
Comparison with Similar Compounds
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-3,4-dihydroisoquinoline: Known for its antiparkinsonian effects.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neuroprotective properties.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
6-methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO/c1-20-16-8-9-17-15(13-16)11-12-19-18(17)10-7-14-5-3-2-4-6-14/h2-6,8-9,13,18-19H,7,10-12H2,1H3 |
InChI Key |
CMQCOVDVNRILPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


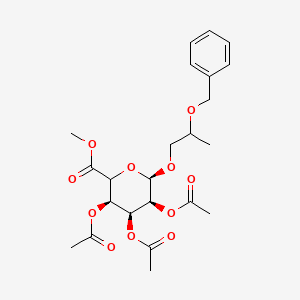







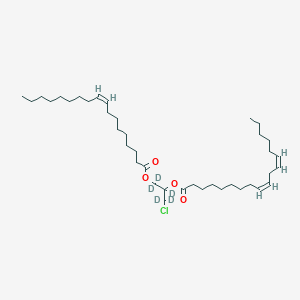
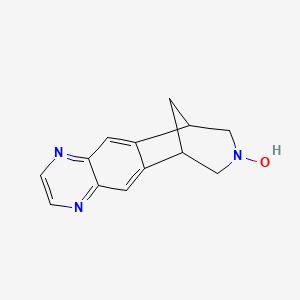


![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
